![molecular formula C19H26N4O2S B11260092 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1-ethyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11260092.png)
2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1-ethyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1-ETHYL-5,7-DIMETHYL-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidin-4-one core, an azepane ring, and various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1-ETHYL-5,7-DIMETHYL-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrido[2,3-d]pyrimidin-4-one core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the azepane ring: This step involves the reaction of the pyrido[2,3-d]pyrimidin-4-one core with an azepane derivative under suitable conditions.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反応の分析
Types of Reactions
2-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1-ETHYL-5,7-DIMETHYL-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Various substitution reactions can be performed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions can be carried out using reagents like halogens, alkyl halides, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or tool in biological studies to investigate specific biochemical pathways.
Medicine: The compound could be explored for its potential therapeutic properties, such as anticancer, antiviral, or antimicrobial activities.
Industry: It might find applications in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of 2-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1-ETHYL-5,7-DIMETHYL-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biochemical pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
2-(AZEPAN-1-YL)ETHYL METHACRYLATE: This compound shares the azepane ring but differs in its overall structure and functional groups.
AZEPAN-2-ONE: Another compound with an azepane ring, but with different functional groups and properties.
Uniqueness
2-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1-ETHYL-5,7-DIMETHYL-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is unique due to its combination of a pyrido[2,3-d]pyrimidin-4-one core with an azepane ring and various functional groups
特性
分子式 |
C19H26N4O2S |
|---|---|
分子量 |
374.5 g/mol |
IUPAC名 |
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-ethyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H26N4O2S/c1-4-23-17-16(13(2)11-14(3)20-17)18(25)21-19(23)26-12-15(24)22-9-7-5-6-8-10-22/h11H,4-10,12H2,1-3H3 |
InChIキー |
KVABOUABHYEEDI-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C(=CC(=N2)C)C)C(=O)N=C1SCC(=O)N3CCCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-4-methylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11260009.png)
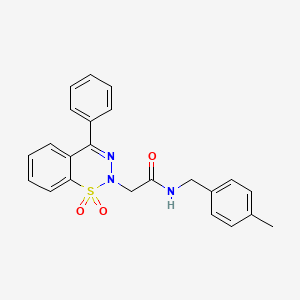
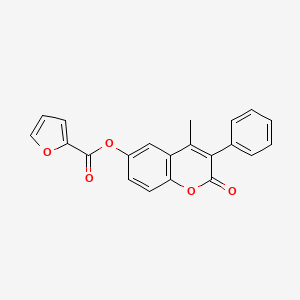
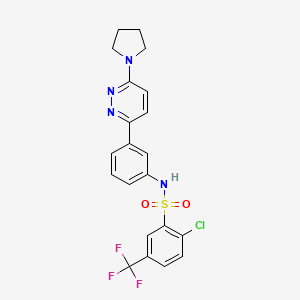
![3-benzyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11260042.png)
![3-benzyl-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11260045.png)
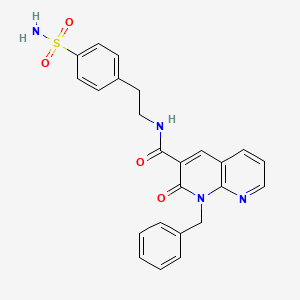
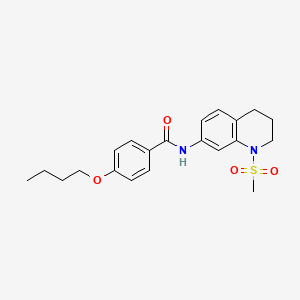
![1-{6-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane](/img/structure/B11260053.png)
![N-(2-chlorophenyl)-7-(2,3-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260057.png)

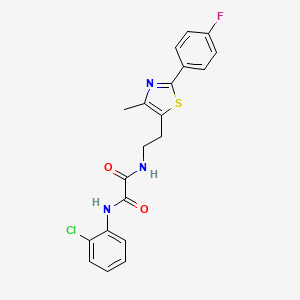
![N-(2-methoxy-5-methylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11260078.png)
![3-(3,5-Dimethoxyphenyl)-1-[3-({7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea](/img/structure/B11260080.png)
